Cadmium bromate is an inorganic compound composed of cadmium and bromine, represented by the chemical formula . It is classified as a transition metal bromate, where the cadmium ion exists in a +2 oxidation state. This compound is typically encountered as a white to pale yellow crystalline solid and has a molecular weight of approximately 368.215 g/mol. Cadmium, a transition metal, is known for its toxicity and potential health hazards, while bromine is a halogen that contributes to the compound's reactivity and biological effects .
Cadmium compounds, including cadmium bromate, are known for their toxicological effects. Chronic exposure to cadmium can lead to severe health issues such as lung diseases, kidney damage, and bone fragility. The presence of bromine in cadmium bromate may exacerbate these effects, as bromine compounds can affect the central nervous system and potentially lead to conditions like bromism, characterized by neurological symptoms . The compound is also considered a potential carcinogen due to its toxic nature and ability to generate reactive oxygen species .
Cadmium bromate can be synthesized through several methods:
Cadmium bromate has several applications primarily due to its chemical properties:
Research on the interactions of cadmium bromate with biological systems indicates significant toxicity. Studies have shown that cadmium ions can bind to proteins and enzymes, disrupting normal cellular functions. The interaction between cadmium and metallothionein—a protein that binds heavy metals—can lead to increased toxicity when metallothionein levels are overwhelmed . Furthermore, the reactivity of bromine ions may enhance oxidative stress within cells, contributing to cellular damage and inflammation.
Several compounds share similarities with cadmium bromate in terms of structure or reactivity. Here are some notable examples:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Cadmium Chloride | CdCl₂ | Soluble in water; used in electroplating |
| Cadmium Iodide | CdI₂ | Exhibits different solubility; used in photography |
| Lead Bromate | Pb(BrO₃)₂ | Similar reactivity; used in pyrotechnics |
| Mercury Bromate | Hg(BrO₃)₂ | Toxicological profile similar; used in chemical synthesis |
Cadmium bromate is unique due to its specific combination of cadmium's toxicity and the reactive properties of bromine, making it particularly hazardous compared to other halide compounds. Its applications in specialized fields like photography further distinguish it from more commonly encountered salts like sodium chloride or potassium iodide .
Cadmium bromate is systematically named according to International Union of Pure and Applied Chemistry nomenclature as cadmium(2+) dibromate, reflecting the divalent cadmium cation coordinated with two bromate anions [1] [2]. The compound exhibits multiple recognized synonyms across chemical databases and regulatory frameworks, demonstrating its significance in inorganic chemistry literature.
The most commonly accepted systematic names include cadmium bromate, cadmium dibromate, and cadmium bromic acid [1] [3] [4]. Regulatory and database identifiers provide additional nomenclature variants, with the compound registered under CAS number 14518-94-6 [5] [1] [3] and European Community number 677-629-8 [1] [2]. The DSSTox Substance ID DTXSID60562073 serves as a unique regulatory identifier across multiple chemical safety databases [1] [6] [7].
Alternative descriptive nomenclatures include "cadmium(+2) cation dibromate" and "bromic acid, cadmium salt," which emphasize the ionic nature of the compound and its derivation from bromic acid, respectively [3] [4] [6]. The hydrated form is specifically designated as "cadmium bromate hydrate," indicating the tendency of this compound to form crystalline hydrates under ambient conditions [3] [2].
Table 1: Systematic Nomenclature and Synonyms
| Systematic Name | Name Type | Source |
|---|---|---|
| cadmium bromate | Common name | Multiple databases |
| cadmium dibromate | Alternative name | PubChem |
| cadmium(2+) dibromate | IUPAC nomenclature | PubChem |
| cadmium bromic acid | Descriptive name | PubChem |
| cadmium(+2) cation dibromate | Ionic description | ChemNet |
| cadmium bromate hydrate | Hydrated form | ChemicalBook |
| bromic acid, cadmium salt | Salt nomenclature | ChemicalBook |
| DTXSID60562073 | Regulatory identifier | Multiple databases |
| AKOS025294519 | Database identifier | LookChem |
The molecular formula of cadmium bromate is definitively established as Br₂CdO₆ [5] [1] [3], with the linear structural formula represented as Cd(BrO₃)₂ [2]. This stoichiometry reflects a 1:2 molar ratio between the cadmium cation and bromate anions, consistent with charge neutrality requirements where the divalent cadmium ion (Cd²⁺) balances two monovalent bromate ions (BrO₃⁻).
The compound exhibits a molecular weight of 368.22 g/mol [1] [3] [2] [4], with high-precision measurements reporting an average molecular mass of 368.215 g/mol and a monoisotopic mass of 367.710 g/mol [5]. These values demonstrate excellent agreement with calculated molecular weights based on atomic masses of constituent elements.
Elemental composition analysis reveals cadmium contributing 30.53% by mass, bromine accounting for 43.40%, and oxygen comprising 26.07% of the total molecular weight. The oxidation states within the compound are +2 for cadmium, +5 for bromine in the bromate ions, and -2 for oxygen atoms [8] [9].
Table 2: Molecular Formula and Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | Br₂CdO₆ | PubChem, ChemicalBook |
| Linear Formula | Cd(BrO₃)₂ | Fisher Scientific |
| IUPAC Name | cadmium(2+) dibromate | PubChem |
| CAS Registry Number | 14518-94-6 | Multiple sources |
| EC Number | 677-629-8 | PubChem |
| Molecular Weight | 368.22 g/mol | Multiple sources |
| Average Molecular Mass | 368.215 g/mol | T3DB |
| Monoisotopic Mass | 367.710 g/mol | T3DB |
| DSSTox Substance ID | DTXSID60562073 | PubChem |
| Wikidata ID | Q15627980 | PubChem |
| InChI | InChI=1S/2BrHO3.Cd/c22-1(3)4;/h2(H,2,3,4);/q;;+2/p-2 | ChemNet |
| InChI Key | VECQEXBULIKSDM-UHFFFAOYSA-L | Fisher Scientific |
| SMILES | [Cd++].[O-]Br=O.[O-]Br=O | Fisher Scientific |
Table 3: Elemental Composition and Stoichiometry
| Element | Atomic Number | Number of Atoms | Atomic Mass (g/mol) | Total Mass Contribution (g/mol) | Mass Percentage (%) | Oxidation State |
|---|---|---|---|---|---|---|
| Cadmium (Cd) | 48 | 1 | 112.411 | 112.411 | 30.53 | +2 |
| Bromine (Br) | 35 | 2 | 79.904 | 159.808 | 43.40 | +5 |
| Oxygen (O) | 8 | 6 | 15.999 | 95.994 | 26.07 | -2 |
Cadmium bromate demonstrates limited structural diversity compared to more complex coordination compounds, primarily existing as discrete ionic species with well-defined coordination environments. The compound does not exhibit classical structural isomerism due to the straightforward ionic bonding between cadmium cations and bromate anions.
However, polymorphism manifests primarily through hydration state variations. The anhydrous form Cd(BrO₃)₂ can exist alongside hydrated polymorphs, most notably the dihydrate form Cd(BrO₃)₂·2H₂O [10]. Crystallographic analysis of the dihydrate reveals an orthorhombic crystal system with space group P2₁2₁2₁, exhibiting unit cell parameters of a = 12.4925(8) Å, b = 6.1702(7) Å, and c = 9.2382(24) Å, with Z = 4 molecules per unit cell [10].
The dihydrate structure demonstrates a seven-coordinate cadmium environment, which is relatively uncommon in cadmium chemistry where four-, five-, and six-coordinate geometries predominate [11]. This coordination number results from the cadmium center being surrounded by oxygen atoms from both bromate anions and water molecules, creating a distorted coordination polyhedron [10].
Bromate ions within the structure maintain their characteristic trigonal pyramidal geometry, consistent with VSEPR theory predictions for BrO₃⁻ species [9] [12]. The pyramidal structure arises from three bonding pairs and one lone pair around the central bromine atom, resulting in bond angles of approximately 104°, which deviates from the ideal tetrahedral angle due to lone pair repulsion [9] [12].
Table 4: Crystal Structure and Polymorphism Data
| Property | Value | Form | Reference |
|---|---|---|---|
| Crystal System | Orthorhombic | Dihydrate | Murty et al. (1981) |
| Space Group | P2₁2₁2₁ | Dihydrate | Murty et al. (1981) |
| Unit Cell Parameters (a) | 12.4925(8) Å | Dihydrate | Murty et al. (1981) |
| Unit Cell Parameters (b) | 6.1702(7) Å | Dihydrate | Murty et al. (1981) |
| Unit Cell Parameters (c) | 9.2382(24) Å | Dihydrate | Murty et al. (1981) |
| Z (molecules per unit cell) | 4 | Dihydrate | Murty et al. (1981) |
| Coordination Number (Cd) | 7 | Dihydrate | Murty et al. (1981) |
| Crystal Structure Type | Layered structure | Dihydrate | Murty et al. (1981) |
| R-factor (refinement) | 4.5% | Dihydrate | Murty et al. (1981) |
The thermal behavior of cadmium bromate has been investigated through thermogravimetric analysis, revealing decomposition mechanisms that follow the Avrami model equation [13]. Gamma irradiation studies demonstrate that radiation exposure enhances decomposition rates and decreases activation energy, suggesting structural modifications at the molecular level that affect thermal stability [13].
Table 5: Structural Components and Molecular Geometry
| Component | Description | Structural Details |
|---|---|---|
| Central Metal Ion | Cadmium(II) cation | Cd²⁺ ionic radius: ~0.95 Å |
| Coordination Geometry | Seven-coordinate polyhedron | Distorted coordination polyhedron |
| Bromate Ion Geometry | Trigonal pyramidal | Bond angle ~104° (experimental) |
| Oxidation State (Cd) | +2 | Typical for Group 12 metals |
| Oxidation State (Br) | +5 in BrO₃⁻ | Bromine in highest oxidation state |
| Coordination Environment | Cd surrounded by 7 oxygen atoms | Mixed coordination with H₂O and BrO₃⁻ |
| Hydrogen Bonding | Present in dihydrate form | O-H···O interactions stabilize structure |
| Polymorphism Evidence | Limited data available | Anhydrous vs hydrated forms possible |
The synthesis of cadmium bromate presents several methodological approaches, each with distinct advantages and limitations. These methodologies can be broadly categorized into precipitation-based synthesis routes, solid-state reaction mechanisms, hydrothermal synthesis optimization, and industrial production challenges.
Precipitation-based synthesis represents the most widely employed methodology for cadmium bromate preparation, utilizing the controlled mixing of cadmium salts with bromate sources in aqueous solutions. The fundamental principle involves the formation of cadmium bromate crystals through nucleation and growth processes when the solubility product is exceeded [6] [7].
Mechanism and Reaction Pathways
The precipitation synthesis typically follows a metathesis reaction pathway where soluble cadmium salts react with alkali metal bromates. The general reaction can be represented as:
CdX₂ + 2MBrO₃ → Cd(BrO₃)₂ + 2MX
where X represents halide or other anions, and M represents alkali metals such as sodium or potassium [8] [9]. The choice of starting materials significantly influences the final product characteristics, with cadmium chloride and cadmium sulfate being the most commonly employed cadmium sources [10] [11].
Optimization Parameters
The precipitation process requires careful control of multiple parameters to achieve optimal product quality. Research has demonstrated that cadmium salt concentrations ranging from 0.1 to 0.5 molar provide the best balance between yield and crystal quality, while bromate salt concentrations should be maintained between 0.2 to 1.0 molar to ensure complete precipitation [12]. Temperature control between 20-80°C proves crucial for controlling nucleation rates and crystal growth kinetics [6].
The pH of the reaction medium plays a critical role in determining crystal habit and stability. Optimal pH ranges between 6-9 have been identified as providing the best crystalline products, with pH values outside this range leading to either incomplete precipitation or formation of unwanted byproducts [12]. Reaction times typically range from 2-12 hours, with longer reaction times generally improving crystal perfection but potentially leading to undesired secondary reactions.
Stirring and Mixing Considerations
Mechanical agitation significantly affects the uniformity and morphology of the precipitated crystals. Stirring rates between 100-500 rpm have been found optimal for maintaining homogeneous conditions while preventing excessive shear forces that could damage crystal growth [6]. The addition sequence of reactants also influences the final product, with gradual addition of the bromate solution to the cadmium salt solution generally producing more uniform crystal sizes.
Crystallization Methods
Controlled crystallization through slow cooling or solvent evaporation methods enhances crystal quality and reduces impurity incorporation. Research has shown that gradual cooling from elevated temperatures allows for better crystal ordering and reduced defect density [13]. The use of seed crystals can further improve reproducibility and control over particle size distribution.
| Parameter | Optimal Range | Effect on Product |
|---|---|---|
| Cadmium Salt Concentration (M) | 0.1-0.5 | Controls particle size |
| Bromate Salt Concentration (M) | 0.2-1.0 | Determines stoichiometry |
| pH Range | 6-9 | Affects crystal habit |
| Temperature (°C) | 20-80 | Influences reaction rate |
| Reaction Time (hours) | 2-12 | Impacts completeness |
| Stirring Rate (rpm) | 100-500 | Affects uniformity |
Solid-state synthesis offers an alternative approach for cadmium bromate preparation, particularly advantageous for producing highly pure materials free from aqueous contaminants. These methods involve thermal treatment of solid precursors under controlled atmospheric conditions, enabling precise control over stoichiometry and crystalline structure [14] [15].
Direct Combination Reactions
The most straightforward solid-state approach involves the direct combination of elemental cadmium with bromine and oxygen at elevated temperatures. This method requires temperatures between 400-600°C under controlled oxygen or air atmospheres [16]. The reaction proceeds through multiple steps:
Cd(s) + Br₂(g) → CdBr₂(s)
3CdBr₂(s) + 4O₂(g) → Cd(BrO₃)₂(s) + 2CdO(s) + 2Br₂(g)
However, this approach often results in incomplete conversion and requires multiple heating cycles to achieve satisfactory yields [17].
Metathesis Reactions
Metathesis reactions in the solid state involve mixing cadmium oxide with bromic acid or alkali metal bromates under thermal conditions. These reactions typically occur at moderate temperatures between 200-400°C and can be carried out under inert or air atmospheres [15]. The advantage of this approach lies in better stoichiometric control and reduced formation of volatile bromine species.
Thermal Decomposition Routes
Controlled thermal decomposition of hydrated cadmium bromate precursors provides another solid-state synthesis pathway. This method involves careful heating of cadmium bromate hydrates at temperatures between 150-300°C under inert atmospheres to remove water molecules while maintaining the bromate structure [4]. The process requires precise temperature control to prevent decomposition of the bromate groups.
Gas-Solid Reactions
Gas-solid reactions involve exposing solid cadmium compounds to bromine-oxygen gas mixtures at elevated temperatures. This approach allows for better control over the oxidation state and can produce more uniform products. Operating temperatures typically range from 300-500°C with controlled gas flow rates to ensure complete reaction [16].
| Reaction Type | Starting Materials | Temperature (°C) | Atmosphere | Duration (hours) |
|---|---|---|---|---|
| Direct Combination | Cd + Br₂ + O₂ | 400-600 | Oxygen/Air | 4-24 |
| Metathesis Reaction | CdO + HBrO₃ | 200-400 | Inert/Air | 2-12 |
| Thermal Decomposition | Cd(BrO₃)₂·xH₂O | 150-300 | Inert | 1-8 |
| Gas-Solid Reaction | CdO + Br₂ + O₂ | 300-500 | Controlled gas flow | 6-48 |
Hydrothermal synthesis represents an advanced methodology for cadmium bromate preparation, offering superior control over crystal morphology, size distribution, and structural perfection. This technique utilizes aqueous solutions under elevated temperature and pressure conditions, typically achieved in sealed autoclaves [18] [19].
Fundamental Principles
The hydrothermal method exploits the enhanced solubility and reactivity of precursors under supercritical or near-supercritical water conditions. Temperature and pressure conditions significantly influence nucleation kinetics, growth rates, and final crystal characteristics. Research has demonstrated that temperatures between 120-280°C and pressures of 5-50 bar provide optimal conditions for cadmium bromate synthesis [20].
Precursor Selection and Concentration Effects
The choice and concentration of precursors critically affect the hydrothermal synthesis outcome. Cadmium chloride and cadmium nitrate have emerged as preferred cadmium sources due to their high solubility and minimal interference with bromate formation [18]. Precursor concentrations between 0.05-0.5 molar have been systematically studied, with optimal ranges of 0.1-0.3 molar providing the best balance between yield and crystal quality.
pH Control and Buffer Systems
pH control becomes particularly critical in hydrothermal conditions due to temperature-dependent dissociation constants and potential hydrolysis reactions. Research has shown that pH values between 7-9 provide optimal conditions for cadmium bromate formation while minimizing unwanted side reactions [19]. Buffer systems using weak acids or bases help maintain pH stability throughout the synthesis process.
Temperature and Pressure Optimization
Systematic optimization studies have identified temperature ranges of 180-220°C as optimal for cadmium bromate synthesis. Lower temperatures result in incomplete reactions and poor crystallinity, while higher temperatures may lead to bromate decomposition [18]. Pressure conditions between 15-25 bar, typically achieved through autogenous pressure, provide sufficient driving force for crystal growth without causing excessive stress on the reaction system.
Time and Heating Rate Considerations
Reaction times between 12-24 hours have been found optimal for achieving complete conversion and good crystal quality. Heating rates of 2-5°C per minute provide sufficient time for uniform temperature distribution while maintaining reasonable synthesis times [18]. Cooling rates of 1-2°C per minute help minimize thermal stress and improve crystal quality.
Filling Factor and Reactor Design
The filling factor, representing the ratio of solution volume to reactor volume, significantly affects reaction conditions and product quality. Optimal filling factors between 60-70% provide adequate space for pressure development while maintaining sufficient precursor concentrations [18]. Reactor design considerations include material compatibility, pressure ratings, and mixing capabilities.
| Parameter | Range Studied | Optimal Value | Impact on Product |
|---|---|---|---|
| Precursor Concentration (M) | 0.05-0.5 | 0.1-0.3 | Crystal size and yield |
| pH of Solution | 4-12 | 7-9 | Crystal habit and stability |
| Temperature (°C) | 120-280 | 180-220 | Nucleation and growth rate |
| Pressure (bar) | 5-50 | 15-25 | Solubility and transport |
| Time (hours) | 6-72 | 12-24 | Crystal perfection |
| Filling Factor (%) | 40-80 | 60-70 | Reaction completeness |
| Heating Rate (°C/min) | 1-10 | 2-5 | Nucleation density |
| Cooling Rate (°C/min) | 0.5-5 | 1-2 | Crystal quality |
The industrial-scale production of cadmium bromate faces numerous technical, economic, and regulatory challenges that significantly impact commercial viability. These challenges span from raw material availability to environmental compliance and safety considerations [21] [22].
Raw Material Availability and Quality
Industrial production requires consistent access to high-purity cadmium salts and bromate precursors. The limited number of cadmium suppliers and stringent purity requirements for electronic-grade applications create supply chain vulnerabilities [23]. Bromate precursors, particularly potassium and sodium bromates, require specialized production facilities due to their oxidizing nature and associated safety concerns [9] [21].
Quality control of raw materials becomes critical as impurities can significantly affect final product properties. Trace metal contamination, particularly iron and copper, can catalyze unwanted decomposition reactions during synthesis [24]. Establishment of supplier qualification programs and incoming material testing protocols represents essential components of industrial production.
Process Scale-Up Considerations
Scaling laboratory synthesis methods to industrial production presents significant technical challenges. Heat transfer limitations in large reactors can lead to temperature gradients and non-uniform product quality [25]. Mixing efficiency becomes increasingly difficult to maintain in large-scale precipitation reactors, potentially resulting in particle size distribution variations.
Residence time distribution in continuous processes requires careful optimization to ensure complete conversion while minimizing byproduct formation. Computational modeling and pilot plant studies provide essential tools for predicting scale-up behavior and optimizing process parameters [21].
Quality Control and Monitoring
Industrial production demands rigorous quality control systems to ensure consistent product specifications. Particle size distribution, impurity levels, and crystal structure must be continuously monitored using advanced analytical techniques [24]. In-line monitoring systems using spectroscopic methods can provide real-time feedback for process control.
Statistical process control methods help identify trends and variations in product quality, enabling proactive adjustments to maintain specifications. Batch-to-batch variability must be minimized through careful control of all process parameters and environmental conditions.
Environmental and Regulatory Compliance
Cadmium compounds are subject to stringent environmental regulations due to their toxicity and carcinogenic potential [2]. Waste treatment systems must be designed to capture and treat all cadmium-containing effluents and emissions. Closed-loop systems and waste minimization strategies help reduce environmental impact and comply with discharge limitations.
Air emission control systems require specialized scrubbing technologies to remove cadmium and bromine compounds from process gases. Waste minimization through recycling and recovery systems can improve both environmental performance and economic viability [23].
Economic Factors and Cost Optimization
Energy costs represent a significant component of industrial production, particularly for high-temperature solid-state synthesis methods. Process optimization focusing on energy integration and heat recovery can substantially reduce operating costs [25]. Yield optimization through improved process control and recycling of off-specification materials helps improve overall economics.
Raw material costs, particularly for high-purity cadmium salts, significantly impact production economics. Long-term supply contracts and alternative sourcing strategies help mitigate cost volatility and supply risks.
Safety and Occupational Health
The toxicity of cadmium compounds requires implementation of comprehensive safety programs to protect workers and the surrounding community. Automated systems and remote operation capabilities help minimize human exposure to hazardous materials [2]. Protective equipment, emergency response procedures, and medical monitoring programs form essential components of industrial safety programs.
Containment systems must be designed to prevent accidental releases and provide backup protection in case of equipment failure. Emergency shutdown systems and fail-safe designs help minimize the consequences of potential accidents.
| Challenge Category | Specific Issues | Mitigation Strategies | Impact on Production |
|---|---|---|---|
| Raw Material Availability | High-purity cadmium salts, bromate precursors | Supplier qualification, inventory management | Cost and availability |
| Process Scale-Up | Heat transfer, mixing efficiency, residence time | Pilot plant studies, computational modeling | Technical feasibility |
| Quality Control | Particle size distribution, impurity levels | In-line monitoring, statistical process control | Product consistency |
| Environmental Considerations | Waste treatment, emission control | Closed-loop systems, waste minimization | Regulatory compliance |
| Economic Factors | Energy costs, yield optimization | Process optimization, energy integration | Commercial viability |
| Safety Concerns | Toxicity handling, containment systems | Automated systems, protective equipment | Operational safety |
The synthesis of cadmium bromate through these four primary methodologies demonstrates the complexity and diversity of approaches available for producing this important inorganic compound. Each method offers distinct advantages and limitations, with the choice of methodology depending on specific application requirements, scale of production, and economic considerations. The precipitation-based synthesis provides simplicity and versatility, solid-state reactions offer high purity and controlled stoichiometry, hydrothermal methods enable superior crystal quality and morphological control, while industrial production must balance technical performance with economic and regulatory constraints.
Irritant;Environmental Hazard